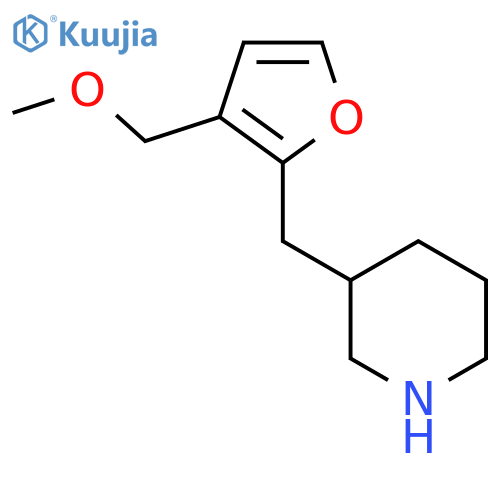

Cas no 2229138-87-6 (3-{3-(methoxymethyl)furan-2-ylmethyl}piperidine)

3-{3-(methoxymethyl)furan-2-ylmethyl}piperidine 化学的及び物理的性質

名前と識別子

-

- 3-{3-(methoxymethyl)furan-2-ylmethyl}piperidine

- 2229138-87-6

- 3-{[3-(methoxymethyl)furan-2-yl]methyl}piperidine

- EN300-1774672

-

- インチ: 1S/C12H19NO2/c1-14-9-11-4-6-15-12(11)7-10-3-2-5-13-8-10/h4,6,10,13H,2-3,5,7-9H2,1H3

- InChIKey: JHRQNUKFGHWFBH-UHFFFAOYSA-N

- ほほえんだ: O1C=CC(COC)=C1CC1CNCCC1

計算された属性

- せいみつぶんしりょう: 209.141578849g/mol

- どういたいしつりょう: 209.141578849g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

3-{3-(methoxymethyl)furan-2-ylmethyl}piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1774672-0.25g |

3-{[3-(methoxymethyl)furan-2-yl]methyl}piperidine |

2229138-87-6 | 0.25g |

$1980.0 | 2023-09-20 | ||

| Enamine | EN300-1774672-1.0g |

3-{[3-(methoxymethyl)furan-2-yl]methyl}piperidine |

2229138-87-6 | 1g |

$2152.0 | 2023-05-26 | ||

| Enamine | EN300-1774672-1g |

3-{[3-(methoxymethyl)furan-2-yl]methyl}piperidine |

2229138-87-6 | 1g |

$2152.0 | 2023-09-20 | ||

| Enamine | EN300-1774672-2.5g |

3-{[3-(methoxymethyl)furan-2-yl]methyl}piperidine |

2229138-87-6 | 2.5g |

$4216.0 | 2023-09-20 | ||

| Enamine | EN300-1774672-0.5g |

3-{[3-(methoxymethyl)furan-2-yl]methyl}piperidine |

2229138-87-6 | 0.5g |

$2066.0 | 2023-09-20 | ||

| Enamine | EN300-1774672-5g |

3-{[3-(methoxymethyl)furan-2-yl]methyl}piperidine |

2229138-87-6 | 5g |

$6239.0 | 2023-09-20 | ||

| Enamine | EN300-1774672-0.05g |

3-{[3-(methoxymethyl)furan-2-yl]methyl}piperidine |

2229138-87-6 | 0.05g |

$1807.0 | 2023-09-20 | ||

| Enamine | EN300-1774672-5.0g |

3-{[3-(methoxymethyl)furan-2-yl]methyl}piperidine |

2229138-87-6 | 5g |

$6239.0 | 2023-05-26 | ||

| Enamine | EN300-1774672-10.0g |

3-{[3-(methoxymethyl)furan-2-yl]methyl}piperidine |

2229138-87-6 | 10g |

$9252.0 | 2023-05-26 | ||

| Enamine | EN300-1774672-0.1g |

3-{[3-(methoxymethyl)furan-2-yl]methyl}piperidine |

2229138-87-6 | 0.1g |

$1893.0 | 2023-09-20 |

3-{3-(methoxymethyl)furan-2-ylmethyl}piperidine 関連文献

-

Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

3-{3-(methoxymethyl)furan-2-ylmethyl}piperidineに関する追加情報

Professional Introduction to Compound with CAS No. 2229138-87-6 and Product Name: 3-{3-(methoxymethyl)furan-2-ylmethyl}piperidine

The compound with the CAS number 2229138-87-6 and the product name 3-{3-(methoxymethyl)furan-2-ylmethyl}piperidine represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and molecular medicine. The presence of a furan moiety linked to a piperidine ring introduces intriguing pharmacophoric features that make it a promising candidate for further exploration.

Structurally, the compound consists of a piperidine core substituted with a 3-(methoxymethyl)furan-2-ylmethyl side chain. This configuration suggests a high degree of flexibility and reactivity, which can be exploited for designing molecules with specific biological activities. The furan ring, known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, provides a versatile scaffold for medicinal chemistry modifications. Meanwhile, the piperidine moiety is widely recognized for its role in enhancing drug-like properties such as solubility and metabolic stability.

In recent years, there has been growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. The compound in question aligns well with this trend, as it combines elements that are frequently employed in drug discovery programs. For instance, the furan ring has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. Its incorporation into the molecular structure of this compound may contribute to its potential therapeutic efficacy.

The piperidine component, on the other hand, is known to be a privileged scaffold in pharmaceuticals due to its favorable pharmacokinetic profile. Many successful drugs on the market contain piperidine rings, which contribute to their stability and bioavailability. By combining these two structural motifs, the compound with CAS No. 2229138-87-6 offers a balanced approach to drug design, aiming to maximize both potency and pharmacological compatibility.

One of the most compelling aspects of this compound is its potential as a precursor for more complex derivatives. The methoxymethyl group attached to the furan ring provides a handle for further functionalization, allowing chemists to explore various modifications that could enhance biological activity or improve pharmacological properties. This modular design approach is increasingly popular in modern drug discovery, where flexibility and adaptability are key to developing effective treatments.

Recent studies have highlighted the importance of bioisosterism in optimizing drug candidates. By replacing certain functional groups with structurally similar but functionally distinct moieties, researchers can fine-tune the properties of molecules without drastically altering their core structure. The compound under discussion exemplifies this principle, as it incorporates elements that can be modified while retaining the essential pharmacophoric features required for biological activity.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and protecting group strategies, are often employed to construct the desired framework efficiently. These methods not only enhance synthetic efficiency but also allow for greater control over stereochemistry, which is critical for biological activity.

In terms of biological evaluation, preliminary studies have shown promising results regarding the compound's interaction with various targets. The combination of the furan and piperidine moieties may confer unique binding properties that make it suitable for applications in areas such as enzyme inhibition and receptor modulation. While detailed pharmacological data is still under investigation, these early findings suggest that this compound could be a valuable addition to ongoing drug discovery efforts.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structure makes it an attractive candidate for research in chemical biology and materials science, where novel molecular entities are sought to probe biological mechanisms or develop advanced materials with specific functionalities. The versatility of its scaffold allows for interdisciplinary exploration, fostering collaboration between chemists, biologists, and material scientists.

As research continues to evolve, new methodologies for evaluating molecular properties will undoubtedly emerge. Techniques such as high-throughput screening (HTS) and computational modeling are becoming increasingly integral to assessing the potential of new compounds like this one. These tools enable researchers to rapidly assess biological activity and optimize molecular design before moving into more resource-intensive experimental phases.

The development of innovative therapeutics requires not only sophisticated chemical synthesis but also rigorous testing to ensure safety and efficacy. Regulatory agencies worldwide have stringent guidelines that must be followed during preclinical and clinical studies. The compound with CAS No. 2229138-87-6 is no exception; it will need to undergo thorough evaluation before being considered for therapeutic use.

In conclusion,3-{3-(methoxymethyl)furan-2-ylmethyl}piperidine represents a significant advancement in medicinal chemistry due to its unique structural features and potential applications in drug development. The combination of a furan moiety with a piperidine core offers a versatile platform for designing molecules with enhanced biological activity and favorable pharmacological properties. As research progresses, this compound holds promise for contributing to breakthroughs in both academic research and clinical therapeutics.

2229138-87-6 (3-{3-(methoxymethyl)furan-2-ylmethyl}piperidine) 関連製品

- 1805113-06-7(Ethyl 3-chloro-5-cyano-2-hydroxyphenylacetate)

- 499769-88-9((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid)

- 2171787-90-7(3-(4-bromo-3,5-difluorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 27693-46-5((2,3-dimethylphenyl)-(2-pyridyl)methanone)

- 1346617-22-8((R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt)

- 2166571-31-7(3-Amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid)

- 878076-60-9(2-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-oxoethyl 3,6-dichloropyridine-2-carboxylate)

- 1267440-58-3(Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine)

- 478257-04-4(3-Methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide)

- 1806903-66-1(Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate)